
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide, also known as BZPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BZPP is a synthetic compound that has been developed as a potential inhibitor of certain enzymes in the body.
作用機序
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide works by binding to the active site of the target enzyme, preventing it from carrying out its normal function. This inhibition of enzyme activity can lead to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the growth and proliferation of cancer cells. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has also been shown to have anti-inflammatory effects, which could make it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has a number of advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a relatively low molecular weight, which makes it easy to study using a variety of different techniques. However, there are also limitations to the use of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide in laboratory experiments. It has not yet been extensively studied in vivo, which means that its effects on living organisms are not well understood.
将来の方向性
There are a number of potential future directions for research on 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide. One area of interest is in the development of new cancer treatments. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has shown promise as an inhibitor of certain enzymes that are involved in cancer cell growth and proliferation. Further research could lead to the development of new cancer drugs that use 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide as a key component. Another potential future direction is in the development of new anti-inflammatory drugs. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has been shown to have anti-inflammatory effects, which could make it a potential candidate for the development of new drugs to treat inflammatory diseases.
合成法
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide can be synthesized using a multistep process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-aminobenzoxazole with thionyl chloride to form 2-chlorobenzoxazole. This is then reacted with sodium sulfide to form 2-benzoxazolylthiol. The final step involves the reaction of 2-benzoxazolylthiol with 2-(3-bromo-1-propanoyl)pyrazole in the presence of triethylamine to form 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide.
科学的研究の応用
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has been shown to have potential applications in scientific research. One area of interest is in the study of enzymes that play a role in cancer development. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This makes it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10(2)20-14(8-9-17-20)19-15(21)11(3)23-16-18-12-6-4-5-7-13(12)22-16/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQXEXNXUAKXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C(C)SC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




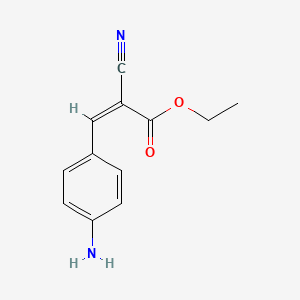
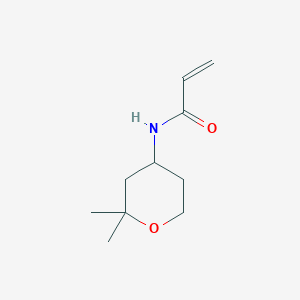

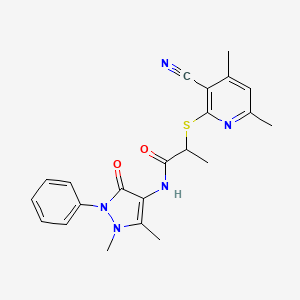
![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)

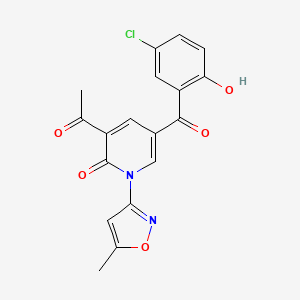
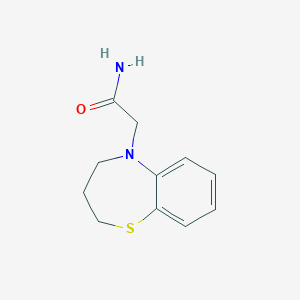
![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)